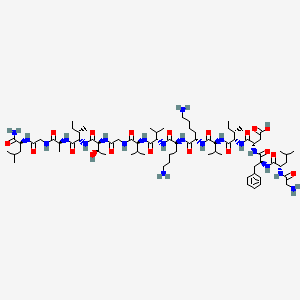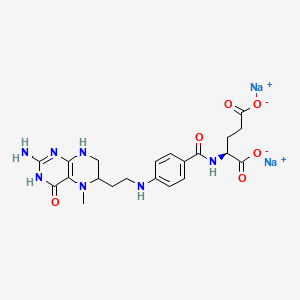
3-Methyladenine-d3 (hydroiodide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyladenine-d3 (hydroiodide) is a deuterated form of 3-Methyladenine, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for precise tracking and quantification in various biochemical and pharmacological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyladenine-d3 (hydroiodide) typically involves the deuteration of 3-Methyladenine. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of 3-Methyladenine-d3 (hydroiodide) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The final product is then purified and crystallized to obtain the hydroiodide salt form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyladenine-d3 (hydroiodide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Applications De Recherche Scientifique
3-Methyladenine-d3 (hydroiodide) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and distribution of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mécanisme D'action
The mechanism of action of 3-Methyladenine-d3 (hydroiodide) involves its role as a stable isotope-labeled compound. The deuterium atoms allow for precise tracking and quantification in various studies. The compound can interact with specific molecular targets and pathways, providing valuable information on biochemical processes and drug interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyladenine: The non-deuterated form of the compound.
3-Methyladenine-d3: The deuterated form without the hydroiodide salt.
Other Isotope-Labeled Compounds: Compounds labeled with stable isotopes such as carbon-13 or nitrogen-15.
Uniqueness
3-Methyladenine-d3 (hydroiodide) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Propriétés
Formule moléculaire |
C6H8IN5 |
|---|---|
Poids moléculaire |
280.08 g/mol |
Nom IUPAC |
3-(trideuteriomethyl)-7H-purin-6-imine;hydroiodide |
InChI |
InChI=1S/C6H7N5.HI/c1-11-3-10-5(7)4-6(11)9-2-8-4;/h2-3,7H,1H3,(H,8,9);1H/i1D3; |
Clé InChI |
XOVTVYMRASGZCP-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C=NC(=N)C2=C1N=CN2.I |
SMILES canonique |
CN1C=NC(=N)C2=C1N=CN2.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)






![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)



